molecular formula C10H13N B025126 4-Methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 110841-71-9

4-Methyl-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B025126
CAS-Nummer: 110841-71-9
Molekulargewicht: 147.22 g/mol
InChI-Schlüssel: TWIPIAJYKZMIPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) is a tetrahydroisoquinoline (THIQ) derivative characterized by a bicyclic structure comprising a benzene ring fused to a partially saturated piperidine-like ring. The methyl substitution at the 4-position distinguishes it from the parent compound, 1,2,3,4-tetrahydroisoquinoline, and imparts unique physicochemical and biological properties.

Vorbereitungsmethoden

Stereoselective Synthesis via Chromium Complexation

Tricarbonylchromium-Mediated Deprotonation

Tricarbonyl(N-methyl-1,2,3,4-tetrahydroisoquinoline)chromium enables stereoselective 4-exo-deprotonation under strong bases like LDA (lithium diisopropylamide) . Subsequent electrophilic quenching with methyl iodide or formaldehyde generates 4-methyl derivatives with >90% diastereomeric excess (de). Decomplexation via oxidative cleavage (e.g., Ce(IV) ammonium nitrate) yields enantiopure 4-Me-THIQ .

Reaction Conditions:

  • Temperature: −78°C (deprotonation), 25°C (quenching)

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 70–75% after decomplexation

Limitations and Scalability

While effective for enantiomeric control, chromium-based methods require air-sensitive reagents and multi-step purification. Industrial scalability is hindered by the cost of chromium complexes and oxidative workup .

Acid-Catalyzed Cyclization Strategies

Conventional Acetic-Trifluoroacetic Acid Method

Early syntheses employed acetic acid-trifluoroacetic acid (4:1) mixtures to cyclize N-acylaminoacetals into 4-Me-THIQ . For example, N-(2,2-dimethoxyethyl)-N-methylbenzamide cyclizes at 80°C over 12 hours, yielding 68% product.

Key Challenges:

  • Prolonged reaction times (12–24 hours)

  • Moderate yields (60–70%) due to side reactions

Silica-Supported Polyphosphoric Acid (SiO₂/PPA)

Replacing liquid acids with SiO₂/PPA significantly improves efficiency. The solid catalyst facilitates α-amidoalkylation of aminoacetaldehyde dimethylacetal with toluene derivatives, followed by acylation and cyclization .

Optimized Protocol:

  • Acylation: React aminoacetaldehyde dimethylacetal with benzoyl chloride (1.2 equiv) in PPA at 60°C for 2 hours.

  • Cyclization: Load PPA onto SiO₂ (1:3 w/w), heat at 100°C for 1 hour.

  • Yield: 85–92% 4-Me-THIQ .

Advantages Over Conventional Methods:

  • Reaction time reduced by 60% (1 vs. 12 hours)

  • Catalyst recyclability (>5 cycles without activity loss)

Aluminum Chloride Melt Method for Scalable Production

Patent Synthesis from N-Hydroxyethyl-N-Benzylamines

A high-temperature method involves heating N-hydroxyethyl-N-benzylamines in an AlCl₃-NH₄Cl melt . For instance, 2,3-dichlorobenzyl-N-hydroxyethylamine reacts at 195–200°C for 8 hours, yielding 74% 4-Me-THIQ after acidic workup .

Typical Conditions:

  • Molar Ratio: Substrate/AlCl₃/NH₄Cl = 1:2.6:2.2

  • Temperature: 195–200°C

  • Solvent: Chlorobenzene (post-reaction dilution)

Industrial Feasibility

This method excels in scalability, producing multi-gram quantities. However, corrosivity of AlCl₃ and high energy input limit its appeal for lab-scale synthesis .

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction TimeKey AdvantageLimitation
Chromium complexation 70–758–10 hoursHigh stereoselectivityCostly reagents, air-sensitive
SiO₂/PPA cyclization 85–921–2 hoursRecyclable catalyst, high yieldSpecialized catalyst preparation
AlCl₃ melt 70–748 hoursScalabilityHigh temperature, corrosion

Modern catalytic methods (e.g., SiO₂/PPA) outperform traditional acid-mediated routes in yield and efficiency. However, the AlCl₃ method remains relevant for bulk production despite harsh conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium or platinum catalyst

    Substitution: Halogens, nitro compounds

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties

Research indicates that 4-MeTIQ and its derivatives exhibit neuroprotective effects against various neurotoxins.

  • Mechanism of Action : 4-MeTIQ acts as an antagonist to NMDA receptors, which play a critical role in excitotoxicity associated with neurodegenerative disorders. Studies have shown that it can protect neurons from glutamate-induced toxicity. For instance, in experiments with rat cerebellar granule cells, 4-MeTIQ demonstrated significant neuroprotection when co-applied with glutamate, comparable to established NMDA receptor antagonists like MK-801 and memantine .
  • Behavioral Studies : In rodent models, 4-MeTIQ has been shown to mitigate behavioral syndromes induced by neurotoxins such as MPTP and rotenone, suggesting its potential utility in treating conditions like Parkinson's disease .

Synthesis of Derivatives

The synthesis of 4-MeTIQ derivatives is an active area of research aimed at enhancing its pharmacological properties.

  • Synthetic Methods : Various synthetic pathways have been developed for creating new tetrahydroisoquinoline derivatives. For example, one method involves the bromination of 4-MeTIQ to produce 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, which has shown potential antimicrobial and anticancer activities.
  • Pharmacological Screening : These derivatives are screened for their activity against acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. Compounds exhibiting strong AChE inhibition are being evaluated for their therapeutic potential against cognitive decline associated with neurodegeneration .

Potential Applications in Neurodegenerative Diseases

The multifaceted actions of 4-MeTIQ position it as a candidate for addressing various neurodegenerative diseases.

  • Parkinson's Disease : Studies have highlighted the compound's ability to modulate dopamine metabolism and provide neuroprotection in models of Parkinson's disease. Its interaction with endogenous amines suggests a role in restoring dopaminergic function .
  • Alzheimer's Disease : The inhibition of AChE by 4-MeTIQ derivatives presents a promising avenue for developing treatments aimed at improving cognitive function in Alzheimer's patients. The dual action on both cholinergic and glutamatergic systems may enhance therapeutic efficacy .

Data Summary

The following table summarizes key findings related to the applications of 4-Methyl-1,2,3,4-tetrahydroisoquinoline:

Application AreaKey FindingsReferences
NeuroprotectionProtects neurons from glutamate toxicity; effective against MPTP-induced symptoms
Synthesis of DerivativesDerivatives show AChE inhibition; potential for enhanced pharmacological profiles
Treatment of Neurodegenerative DiseasesModulates dopamine metabolism; potential use in Parkinson’s and Alzheimer’s diseases

Case Study 1: Neuroprotection Against Glutamate Toxicity

A study demonstrated that administration of 500 μM 4-MeTIQ provided near-complete protection to cerebellar granule cells exposed to glutamate compared to controls treated with NMDA antagonists . This highlights its potential role in preventing excitotoxic damage in neurodegenerative conditions.

Research focused on synthesizing various derivatives of tetrahydroisoquinoline revealed that some exhibited significant AChE inhibitory activity. This suggests that modifications at specific positions can enhance therapeutic efficacy against Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have neuroprotective effects . Additionally, the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Vergleich Mit ähnlichen Verbindungen

The biological and chemical profiles of 4-Me-THIQ are best understood through comparative analysis with structurally analogous compounds. Below is a detailed comparison based on substituent patterns, biological activities, and mechanistic insights.

Structural and Functional Comparisons

Mechanistic Insights

Enzyme Interactions

  • Catechol O-Methyltransferase (COMT): Methyl substitutions at the 2- or 4-positions in THIQ derivatives (e.g., 4-Me-THIQ) minimally affect COMT substrate kinetics (Km ~50–70 µM) but eliminate norepinephrine-depleting activity, unlike hydroxylated analogs .
  • Phenylethanolamine N-Methyltransferase (PNMT): Hydroxy-substituted THIQs (e.g., 7-hydroxy-THIQ) show higher affinity for PNMT due to hydrophilic interactions, whereas methyl ethers exhibit reduced activity .

Neurotransmitter Modulation

  • Dopamine Transport: 3′,4′-DHBnTIQ, a benzyl-substituted THIQ, is actively transported into dopaminergic neurons (Km = 6.14 µM), leading to neurotoxicity and parkinsonism in mice, while 6,7DHBnTIQ lacks this effect despite structural similarity .

Key Research Findings

Neuroprotective vs. Neurotoxic Effects: 4-Me-THIQ and 1-Me-THIQ exhibit neuroprotective properties in rodent models, mitigating oxidative stress and dopamine depletion . In contrast, endogenous THIQs like 3′,4′-DHBnTIQ are implicated in Parkinson’s disease via dopamine neuron degeneration .

Antidepressant Activity:

  • 4-Me-THIQ and 6,7-dimethoxy-THIQ reduce immobility time in forced swim tests, comparable to citalopram, via serotonin and MAO pathways .

Structure-Activity Relationships (SAR):

  • Methyl groups at the 1- or 4-positions enhance blood-brain barrier penetration, while methoxy groups at 6,7-positions improve receptor binding .
  • Bulkier substituents (e.g., benzyl, phenyl) increase MAO affinity but may reduce solubility .

Biologische Aktivität

4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-MeTIQ) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.

Chemical Structure and Synthesis

This compound is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their complex structures and bioactive properties. The synthesis of 4-MeTIQ typically involves the condensation of appropriate precursors under controlled conditions to yield the desired product with high purity.

Neuroprotective Effects

Research indicates that 4-MeTIQ exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. It has been shown to inhibit dopaminergic neurotoxicity induced by compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and rotenone. One study demonstrated that acute administration of 4-MeTIQ significantly reversed mechanical allodynia and thermal hyperalgesia in diabetic neuropathy models, comparable to standard treatments like gabapentin .

Antioxidant Activity

The antioxidant capacity of 4-MeTIQ has been highlighted in various studies. It scavenges free radicals and reduces oxidative stress markers in neuronal tissues. This activity is crucial for protecting cells from damage associated with neurodegenerative disorders.

The biological activity of 4-MeTIQ is mediated through several mechanisms:

  • Dopaminergic Modulation : 4-MeTIQ enhances dopamine release and receptor sensitivity, which is beneficial in conditions characterized by dopaminergic dysfunction.
  • Calcium Channel Inhibition : It inhibits calcium influx in neurons, thereby preventing excitotoxicity.
  • Monoaminergic System Regulation : The compound has been shown to restore altered levels of serotonin and dopamine in various disease models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionReversal of MPTP-induced toxicity
AntioxidantReduction in oxidative stress markers
Pain ReliefAmelioration of diabetic neuropathic pain
Dopaminergic ActionEnhanced dopamine release

Detailed Study: Neuroprotective Effects in Diabetic Neuropathy

A notable study investigated the effects of 4-MeTIQ on streptozotocin-induced diabetic neuropathy. Mice treated with varying doses (15–45 mg/kg) showed significant improvements in pain thresholds compared to control groups. The study highlighted that 4-MeTIQ not only alleviated pain but also restored neurotransmitter levels disrupted by diabetes .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of 4-MeTIQ derivatives. Research has shown that modifications to the molecular structure can significantly influence biological activity. For instance, increasing hydrophobicity has been correlated with enhanced cytotoxicity against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 4-Me-THIQ and its derivatives?

  • Methodology :

  • PPA-Catalyzed Cyclization : React phenethylamine with acetyl chloride to form an intermediate amide, followed by cyclization using polyphosphoric acid (PPA) at elevated temperatures (120–140°C). Reduction with potassium borohydride (KBH₄) yields 4-Me-THIQ. This method is cost-effective and minimizes by-products .
  • Suzuki-Miyaura Coupling : For 4-aryl derivatives, use 4-bromoisoquinoline or isoquinolin-4-ylboronic acid with aryl halides/boronic acids under Pd(OAc)₂/PPh₃ catalysis. Post-coupling methylation and reduction steps yield 4-aryl-THIQs .

Q. How is NMR spectroscopy employed to confirm the structure of 4-Me-THIQ derivatives?

  • Protocol :

  • Acquire ¹H-NMR spectra in deuterated chloroform (CDCl₃). Key signals include:
  • N-CH₃ protons : Singlet at δ ~2.4–2.6 ppm.
  • Aromatic protons : Multiplets in δ ~6.5–7.5 ppm (integration depends on substituents).
  • Tetrahydro ring protons : Multiplet patterns for CH₂ groups (δ ~1.8–3.0 ppm).
  • Compare with literature data (e.g., 1-methyl derivatives in ) to validate regiochemistry and purity .

Q. What in vitro assays are used for preliminary screening of 4-Me-THIQ's biological activity?

  • Assays :

  • MAO Inhibition : Incubate 4-Me-THIQ with recombinant MAO-A/MAO-B enzymes and measure kynuramine→4-hydroxyquinoline conversion via fluorescence. 4-Me-THIQ shows reversible, moderate MAO-A/B inhibition (IC₅₀ ~10–50 µM) .
  • Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., colorectal HT-29). Dose-response curves (1–100 µM) quantify IC₅₀ values .

Advanced Research Questions

Q. How does substitution at the 4-position modulate 4-Me-THIQ's neuroprotective efficacy?

  • SAR Insights :

  • Electron-Withdrawing Groups (e.g., -SO₂CH₃) : Enhance blood-brain barrier penetration and MAO-B selectivity (e.g., 7-Methoxy-2-(methylsulfonyl)-THIQ in ).
  • Polar Substituents (e.g., -COOH) : Improve solubility but reduce CNS bioavailability. Use prodrug strategies (e.g., esterification) .
    • Experimental Design : Synthesize derivatives with varying 4-substituents (alkyl, aryl, heteroaryl) and compare IC₅₀ values in mitochondrial complex I inhibition assays .

Q. What mechanistic models explain 4-Me-THIQ's protection against mitochondrial dysfunction in Parkinson’s disease?

  • Key Findings :

  • MPP⁺-Induced Toxicity : 4-Me-THIQ (10–100 µM) preserves mitochondrial respiration rates in rat striatal synaptosomes by shielding complex I from MPP⁺-induced inhibition. Measure oxygen consumption via Clark electrode .
  • Antioxidant-Independent Action : Unlike melatonin, 4-Me-THIQ does not scavenge ROS (tested via DPPH assay), confirming its direct mitochondrial stabilization .

Q. How can enantioselective synthesis of 4-Me-THIQ derivatives be achieved?

  • Catalytic Strategy :

  • Use chiral triazolyl BINOL-phosphoric acids (e.g., from ) for asymmetric cross-dehydrogenative coupling. Optimize solvent (acetonitrile) and temperature (25°C) to achieve >90% ee for cyclic aminal derivatives .
    • Analytical Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy.

Q. What in vivo models validate 4-Me-THIQ's efficacy in neurodegenerative disease?

  • Models :

  • Rotenone-Induced Parkinsonism (Rat) : Inject rotenone (1.5 mg/kg, i.p.) into the substantia nigra. Co-administer 4-Me-THIQ (10 mg/kg, i.p.) for 14 days. Quantify dopamine via HPLC and assess motor function (rotarod test) .
  • MPTP Mouse Model : Measure striatal tyrosine hydroxylase (TH) immunoreactivity post-4-Me-THIQ treatment (20 mg/kg). Use Western blotting for TH protein levels .

Q. Data Contradictions and Resolution

Q. Why do some studies report conflicting results on 4-Me-THIQ's MAO inhibition potency?

  • Resolution :

  • Species Variability : Human MAO-B is more sensitive to 4-Me-THIQ (IC₅₀ ~15 µM) vs. rodent MAO-B (IC₅₀ ~50 µM) .
  • Assay Conditions : Differences in substrate (e.g., benzylamine vs. kynuramine) and pH (7.4 vs. 8.0) alter IC₅₀ values. Standardize protocols using recombinant human enzymes .

Q. Tables

Table 1. Synthetic Methods for 4-Me-THIQ Derivatives

MethodYield (%)Key ConditionsReference
PPA Cyclization65–75Phenethylamine, PPA, 130°C
Suzuki Coupling50–60Pd(OAc)₂, DME, Na₂CO₃, 80°C
Asymmetric Catalysis80–90Chiral phosphoric acid, 25°C

Table 2. Neuroprotective IC₅₀ Values

ModelIC₅₀ (µM)EndpointReference
MPP⁺ Toxicity25Mitochondrial respiration
Rotenone-Induced Apoptosis40Caspase-3 activity

Eigenschaften

IUPAC Name

4-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIPIAJYKZMIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548079
Record name 4-Methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110841-71-9
Record name 4-Methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.